molecular formula C8H10FNO4S2 B13199196 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B13199196
M. Wt: 267.3 g/mol
InChI Key: YWQQZFZPCPKLOB-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide is an organic compound characterized by the presence of both ethanesulfonyl and sulfonamide functional groups attached to a benzene ring substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide typically involves the sulfonation of 4-fluorobenzenesulfonamide with ethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 4-fluorobenzenesulfonamide, ethanesulfonyl chloride, triethylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature of 0-5°C to control the exothermic nature of the reaction.

    Procedure: The ethanesulfonyl chloride is added dropwise to a solution of 4-fluorobenzenesulfonamide and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinic acids.

    Hydrolysis: Formation of sulfonic acid and amine.

Scientific Research Applications

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and specificity by participating in halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzenesulfonamide: Lacks the ethanesulfonyl group, making it less versatile in chemical reactions.

    Ethanesulfonyl Chloride: Used as a reagent in the synthesis of sulfonamides but lacks the fluorobenzene moiety.

    Methanesulfonyl Fluoride: Similar sulfonyl group but different alkyl chain length and lacks the fluorobenzene ring.

Uniqueness

3-(Ethanesulfonyl)-4-fluorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethanesulfonyl and sulfonamide groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H10FNO4S2

Molecular Weight

267.3 g/mol

IUPAC Name

3-ethylsulfonyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C8H10FNO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,13,14)

InChI Key

YWQQZFZPCPKLOB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F

Origin of Product

United States

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